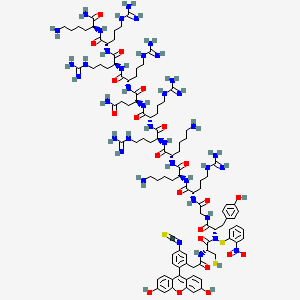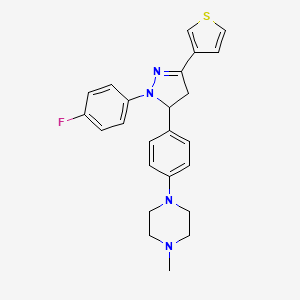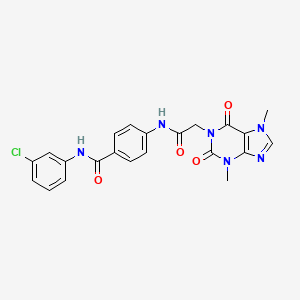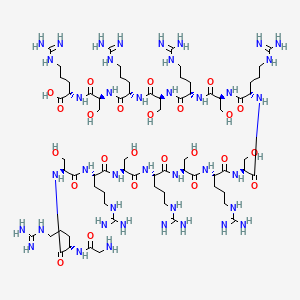
Cys(Npys)-TAT (47-57), FAM-labeled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cys(Npys)-TAT (47-57), FAM-labeled is a synthetic peptide that combines several functional groups to achieve specific biochemical properties. The peptide sequence TAT (47-57) is derived from the trans-activator of transcription protein of the human immunodeficiency virus. The addition of Cys(Npys) introduces a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group, which is useful for selective disulfide bond formation. The FAM label refers to the attachment of a fluorescein amidite, a fluorescent dye, which allows for the visualization and tracking of the peptide in various biological assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cys(Npys)-TAT (47-57), FAM-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The cysteine residue is introduced with a 3-nitro-2-pyridinesulfenyl protecting group to prevent unwanted reactions. After the peptide chain is assembled, the FAM label is attached to the N-terminus through a coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield. The use of large-scale reactors and continuous flow systems can further enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cys(Npys)-TAT (47-57), FAM-labeled undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with other cysteine-containing molecules.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol.
Substitution: The 3-nitro-2-pyridinesulfenyl group can be selectively removed to expose the cysteine thiol for further conjugation.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or air exposure.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Removal of the 3-nitro-2-pyridinesulfenyl group using reagents like mercaptoethanol.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation reactions.
Free thiol peptides: Resulting from reduction reactions.
Conjugated peptides: Formed by reacting the free thiol with other functional groups.
Applications De Recherche Scientifique
Cys(Npys)-TAT (47-57), FAM-labeled has a wide range of applications in scientific research:
Chemistry: Used in studies involving peptide synthesis, modification, and conjugation.
Biology: Employed in cellular uptake studies due to the TAT sequence’s ability to penetrate cell membranes.
Medicine: Investigated for drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of diagnostic assays and imaging techniques.
Mécanisme D'action
The mechanism of action of Cys(Npys)-TAT (47-57), FAM-labeled involves several key steps:
Cellular Uptake: The TAT sequence facilitates the peptide’s entry into cells by interacting with cell surface receptors and promoting endocytosis.
Disulfide Bond Formation: The cysteine residue can form disulfide bonds with intracellular proteins, potentially altering their function.
Fluorescence: The FAM label allows for the visualization of the peptide’s localization and distribution within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cys(Npys)-TAT (47-57): Without the FAM label, used for similar applications but lacks fluorescence.
TAT (47-57), FAM-labeled: Without the cysteine residue, used primarily for tracking and imaging.
Other Cell-Penetrating Peptides: Such as penetratin and transportan, which also facilitate cellular uptake but have different sequences and properties.
Uniqueness
Cys(Npys)-TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating ability, selective disulfide bond formation, and fluorescent labeling. This makes it a versatile tool for various biochemical and biomedical applications.
Propriétés
Formule moléculaire |
C101H152N38O21S3 |
|---|---|
Poids moléculaire |
2330.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1 |
Clé InChI |
ZVGXXRBGGTZXMP-NRAYXAAJSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)




![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)

![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
